![molecular formula C11H18N6O2 B2571943 N-(2,2-diéthoxyéthyl)-3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 941894-20-8](/img/structure/B2571943.png)

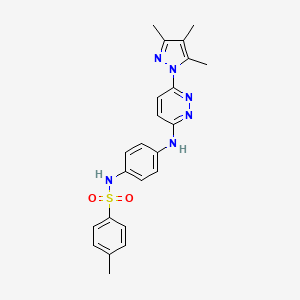

N-(2,2-diéthoxyéthyl)-3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

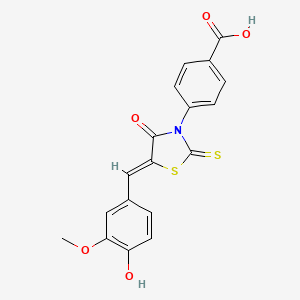

Description

N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine, also known as DETA-NONOate, is a chemical compound that has been widely used in scientific research. It belongs to the class of nitric oxide (NO) donors, which are compounds that release NO upon contact with biological systems. NO is a highly reactive molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.

Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles, y compris le composé en question, servent de motifs structurels privilégiés dans la découverte de médicaments. Leur grande stabilité chimique, leur caractère aromatique et leur capacité à former des liaisons hydrogène en font des éléments de construction précieux pour la conception de nouveaux médicaments. Plusieurs composés médicinaux contenant un noyau 1,2,3-triazole sont déjà disponibles sur le marché, tels que le médicament anticonvulsivant rufinamide, l'antibiotique céphalosporine à large spectre céfatrizine et le médicament anticancéreux carboxyamidotriazole .

Synthèse organique

Les chercheurs utilisent les 1,2,3-triazoles comme intermédiaires polyvalents en synthèse organique. Leur incorporation dans des molécules complexes permet la création de structures chimiques diverses. La synthèse des 1,2,3-triazoles a fait l'objet de recherches approfondies, employant des méthodologies telles que la cycloaddition 1,3-dipolaire de Huisgen, la cycloaddition 1,3-dipolaire catalysée par les métaux et la cycloaddition azide-alcyne à promotion de contrainte .

Bioconjugaison et biologie chimique

Les 1,2,3-triazoles jouent un rôle crucial dans les stratégies de bioconjugaison. Les chercheurs fonctionnalisent les biomolécules (telles que les protéines, les peptides ou les acides nucléiques) avec des motifs 1,2,3-triazole, permettant le marquage site-spécifique, la délivrance de médicaments et l'imagerie. L'approche de la «chimie click», qui implique la cycloaddition azide-alcyne catalysée par le cuivre, facilite une bioconjugaison efficace .

Imagerie fluorescente

Les sondes fluorescentes contenant des unités 1,2,3-triazole sont des outils précieux pour l'imagerie cellulaire. Leur stabilité, leur faible cytotoxicité et leurs propriétés de fluorescence réglables les rendent adaptées à la visualisation de processus biologiques au sein des cellules vivantes.

En résumé, la N-(2,2-diéthoxyéthyl)-3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine est prometteuse dans ces domaines divers, contribuant aux progrès scientifiques et aux applications innovantes. Les chercheurs continuent d'explorer son potentiel dans divers contextes, stimulés par ses caractéristiques structurelles uniques et sa réactivité polyvalente . 🌟

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .

Mode of Action

Related compounds have been shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase .

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells .

Analyse Biochimique

Biochemical Properties

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting the activity of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle . Furthermore, N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine affects gene expression by downregulating the expression of genes involved in cell proliferation and survival . This compound also impacts cellular metabolism by reducing the metabolic activity of cancer cells, leading to decreased ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its binding interactions with CDK2 and other biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis . Additionally, N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine may inhibit other kinases involved in cell signaling pathways, further contributing to its anticancer effects . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anticancer activity over time .

Dosage Effects in Animal Models

The effects of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound may also bind to specific proteins, such as albumin, which can affect its distribution and bioavailability . The localization and accumulation of the compound within tissues are influenced by factors such as tissue perfusion and the presence of transporters .

Subcellular Localization

The subcellular localization of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy . For example, phosphorylation of the compound may facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins .

Propriétés

IUPAC Name |

N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N6O2/c1-4-18-8(19-5-2)6-12-10-9-11(14-7-13-10)17(3)16-15-9/h7-8H,4-6H2,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIQPJULIRHYAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC1=C2C(=NC=N1)N(N=N2)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2571868.png)

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2571869.png)

![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)

![N-butyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571876.png)

![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)

![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)